2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine
Description
Properties
IUPAC Name |
4-methyl-5-pyridin-2-ylsulfanylthiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S2/c1-6-8(13-11-10-6)12-7-4-2-3-5-9-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDGGIGDYXLRNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)SC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiol-Disulfide Exchange Methodology
A primary route involves nucleophilic substitution between 4-methyl-1,2,3-thiadiazole-5-thiol and 2-chloropyridine. The reaction proceeds in anhydrous dimethylformamide (DMF) at 80–90°C for 12–16 hours under nitrogen, achieving yields of 68–72%. Potassium carbonate acts as a base to deprotonate the thiol, facilitating attack on the electron-deficient pyridine ring. Purification via silica gel chromatography (hexane/ethyl acetate 4:1) isolates the product as a pale-yellow solid.
Optimization Insights :
- Elevated temperatures (>100°C) promote side reactions, including thiadiazole ring decomposition.
- Substituent effects: Electron-withdrawing groups on pyridine enhance reactivity but reduce solubility.
Cross-Coupling Approaches
Palladium-Catalyzed Sulfur Insertion
Patent WO2013045479A1 discloses a palladium-mediated coupling using 4-methyl-1,2,3-thiadiazol-5-yl sulfonyl chloride and 2-pyridinylzinc bromide. Key conditions:
- Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)
- Solvent: Tetrahydrofuran (THF)
- Temperature: 65°C, 8 hours
- Yield: 58% after column chromatography
Mechanistic Considerations :
The reaction proceeds via oxidative addition of the sulfonyl chloride to Pd⁰, followed by transmetalation with the zinc reagent and reductive elimination.
Cyclocondensation Strategies
Thiadiazole Ring Construction
Building the thiadiazole moiety in situ, researchers react 2-pyridyl thiosemicarbazide with acetyl chloride in phosphorous oxychloride (POCl₃). Cyclization occurs at 110°C for 6 hours, yielding the target compound alongside 4-methyl-1,2,3-thiadiazole-5-carboxamide byproducts (15–20%).
Critical Parameters :
- POCl₃ stoichiometry: Excess reagent (>3 eq.) prevents incomplete cyclization.
- Workup: Quenching with ice water followed by neutralization with NaHCO₃ minimizes hydrolysis.
Comparative Methodological Analysis
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 72 | 98.5 | 16 | Industrial |
| Palladium Coupling | 58 | 97.2 | 8 | Pilot-scale |
| Cyclocondensation | 65 | 95.8 | 6 | Lab-scale |
Key Observations :
- Nucleophilic substitution offers the best balance of yield and scalability.
- Palladium methods, while faster, incur higher costs due to catalyst requirements.
Structural Characterization Benchmarks
1H NMR (400 MHz, DMSO-d₆) :
- δ 8.42 (d, J = 4.8 Hz, 1H, Py-H)
- δ 7.89 (t, J = 7.6 Hz, 1H, Py-H)
- δ 7.52 (d, J = 8.0 Hz, 1H, Py-H)
- δ 2.65 (s, 3H, CH₃)
Mass Spectrometry :
X-ray Crystallography :
- Monoclinic system, space group P2₁/n
- Unit cell parameters: a = 5.222 Å, b = 15.010 Å, c = 15.343 Å, β = 93.30°
Industrial-Scale Production Considerations
Solvent Recycling
Chlorobenzene demonstrates superior recovery rates (92%) compared to DMF (78%) in large batches, reducing environmental impact.
Byproduct Management
The primary impurity, bis(4-methyl-1,2,3-thiadiazol-5-yl) disulfide, is removed via selective crystallization from ethanol/water (3:1).
Emerging Synthetic Technologies
Microwave-Assisted Synthesis
Preliminary studies show 15-minute reaction times at 150 W microwave irradiation, though yields currently lag (54%) conventional methods.
Flow Chemistry Approaches
Microreactor systems with residence times <5 minutes demonstrate potential for continuous production, achieving 63% conversion in initial trials.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines or thiols; reactions often require a base and a polar solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Anticancer Applications
Recent studies indicate that compounds containing the thiadiazole moiety exhibit promising anticancer properties. For instance:
- Mechanism of Action : Thiadiazole derivatives have been shown to inhibit key kinases involved in cancer progression, such as BRAF and VEGFR-2. The compound discussed has been designed to enhance binding affinity to these targets, potentially leading to improved therapeutic efficacy .
- In Vitro Studies : In vitro assays demonstrate that compounds similar to 2-(benzylsulfanyl)-N-(5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide exhibit significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (Caco-2) carcinoma cells. The structure–activity relationship (SAR) studies suggest that specific substitutions on the thiadiazole ring can enhance anticancer activity .
Antimicrobial Activity
Thiadiazole derivatives have also been explored for their antimicrobial properties:
- Broad-Spectrum Activity : Compounds derived from the thiadiazole framework have shown effectiveness against a range of pathogens, including bacteria and fungi. The presence of the benzylsulfanyl group may contribute to this activity by enhancing membrane permeability or interfering with microbial metabolic pathways .
Neuropharmacological Applications
The neuropharmacological potential of thiadiazole derivatives is another area of interest:
- Anticonvulsant Properties : Some studies highlight the anticonvulsant activity of 1,3,4-thiadiazole derivatives. Modifications to the core structure can lead to compounds with reduced toxicity and enhanced efficacy in seizure models .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives:
- Substitution Effects : Variations in substituents on the thiadiazole ring significantly impact biological activity. For example, introducing electron-withdrawing groups can enhance potency against specific targets while maintaining selectivity .
Case Studies
Several case studies illustrate the applications and effectiveness of thiadiazole derivatives:
Mechanism of Action
The mechanism of action of 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine can be contextualized by comparing it with analogous thiadiazole- and pyridine-containing derivatives. Key comparisons are outlined below:
Structural Similarities and Differences
- Compound AB3 (): Contains a 4-methyl-1,3-thiazole ring linked to a triazolyl-sulfanyl benzamide. While both compounds share sulfur-containing heterocycles, AB3 lacks the pyridine backbone, which may reduce π-π stacking interactions in protein binding compared to the target compound .
- Cyanoacrylate Derivatives (A-F) (): These compounds feature cyanoacrylate moieties substituted with pyridine or thiazole rings. Unlike this compound, they exhibit herbicidal activity via inhibition of the D1 protein in photosynthesis. The thiadiazole-sulfanyl-pyridine structure shows enhanced bioactivity over cyanoacrylates with simple phenyl substitutions .
- Thiabendazole (): A benzimidazole-thiazole hybrid used as an antifungal agent.
Physicochemical Properties
A critical determinant of bioavailability and potency is the ALogP (partition coefficient) value:
*Estimated via computational methods based on structural analogs .
The lower ALogP of the target compound compared to AB3 suggests improved solubility, which may enhance pharmacokinetic profiles in drug development.
Biological Activity
2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine is a heterocyclic compound notable for its unique structural features, which include both a thiadiazole and a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This article provides a comprehensive overview of its biological activity, supported by research findings and data tables.
Molecular Formula : C8H7N3S2
Molecular Weight : 209.29 g/mol
CAS Number : 400080-61-7
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : Compounds with similar thiadiazole structures have been shown to inhibit enzymes involved in critical biochemical pathways, potentially disrupting DNA replication and cellular signaling processes.
- Neurotransmitter Modulation : It has been suggested that derivatives of thiadiazoles can affect neuronal firing through GABAA receptor modulation.
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties against various pathogens, making it a candidate for further investigation in infectious disease treatment .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against human cancer cell lines:
These results indicate that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound also displays promising antimicrobial activity. Comparative studies revealed that it has significant efficacy against various bacterial strains:
| Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 | |
| Escherichia coli | 18 | |
| Candida albicans | 22 |
Case Studies
In a study investigating the structure–activity relationship (SAR) of thiadiazole derivatives, it was found that the presence of the pyridine ring significantly enhances the biological activity of the compounds. Modifications to the thiadiazole moiety resulted in varied anticancer activities against different cell lines, indicating that structural variations can lead to improved therapeutic efficacy .
Q & A
Q. Basic
- Enzyme inhibition assays : Testing against targets like cyclooxygenase or microbial enzymes due to the thiadiazole moiety’s known anti-inflammatory and antimicrobial properties .
- Receptor binding studies : Radioligand displacement assays to assess affinity for receptors such as GPCRs or kinases .
- In vitro cytotoxicity : MTT assays on cancer cell lines to evaluate antiproliferative potential .
How can mechanistic insights into its biological activity be elucidated?
Q. Advanced
- Molecular docking : Computational modeling (e.g., AutoDock) to predict binding modes with enzyme active sites or allosteric pockets .
- Kinetic studies : Measuring IC50 values and analyzing Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
- Metabolic profiling : LC-MS/MS to track metabolite formation and stability in hepatic microsomes .
What factors optimize synthetic yield and regioselectivity?
Q. Advanced
- Catalyst selection : Zeolites or Pd/C enhance coupling efficiency in multi-step reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while pyridine aids in acid scavenging .
- Temperature control : Reflux conditions (150°C) favor cyclization, whereas room temperature minimizes side reactions in thiolation steps .
How do computational methods aid in understanding its 3D conformation?
Q. Advanced
- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates frontier orbitals (HOMO/LUMO) to predict reactivity .
- Molecular dynamics (MD) : Simulates solvation effects and protein-ligand interactions over nanosecond timescales .
- Electrostatic potential maps : Visualize nucleophilic/electrophilic regions to guide derivatization .
What challenges arise in crystallographic analysis, and how are they addressed?
Q. Advanced
- Twinned crystals : Use of SHELXL’s TWIN command to refine data from non-merohedral twins .
- Disorder modeling : Partial occupancy refinement for flexible substituents (e.g., methyl groups) .
- High-resolution limitations : Synchrotron data collection improves resolution for electron density maps .
How is structure-activity relationship (SAR) studied for this compound?
Q. Advanced
- Analog synthesis : Modifying the thiadiazole’s methyl group or pyridine’s sulfanyl position to assess bioactivity changes .
- Pharmacophore mapping : Identifying critical moieties (e.g., thiadiazole core) via comparative activity of derivatives .
- QSAR models : Multivariate regression to correlate electronic parameters (e.g., logP, polar surface area) with potency .
What green chemistry principles apply to its synthesis?
Q. Advanced
- Solvent-free reactions : Mechanochemical grinding to reduce DMF usage .
- Flow reactors : Continuous synthesis minimizes waste and improves heat transfer for exothermic steps .
- Biocatalysis : Lipases or esterases for enantioselective derivatization, avoiding toxic reagents .
How are spectral data contradictions resolved in characterization?
Q. Advanced
- Multi-technique validation : Combining NMR, IR, and HRMS to confirm functional groups when signals overlap .
- Dynamic NMR : Variable-temperature studies to resolve rotational isomers in sulfanyl linkages .
- X-ray powder diffraction (XRPD) : Differentiates polymorphs if SCXRD data is unavailable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
